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Compound of Interest

Compound Name: RIP2 kinase inhibitor 1

Cat. No.: B15581532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RIP2 Kinase Inhibitor 1 (also known as

GSK583) with other known RIP2 kinase inhibitors, supported by experimental data from

orthogonal validation methods. The aim is to offer a comprehensive resource for assessing the

activity and selectivity of these compounds.

The RIP2 Kinase Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling molecule in

the innate immune system. It functions downstream of the intracellular pattern recognition

receptors NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2

recruit RIPK2, leading to its activation and subsequent downstream signaling cascades. This

activation ultimately results in the production of pro-inflammatory cytokines, such as TNF-α and

IL-8, through the activation of NF-κB and MAPK pathways. Due to its central role in

inflammatory responses, RIPK2 has emerged as a key therapeutic target for a range of

inflammatory and autoimmune diseases.
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Figure 1: Simplified representation of the NOD-RIPK2 signaling pathway.
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Comparative Performance of RIP2 Kinase Inhibitors
The following tables summarize the in vitro potency of RIP2 Kinase Inhibitor 1 (GSK583) in

comparison to other well-characterized inhibitors, WEHI-345 and Ponatinib. The data is

compiled from various studies and presented to highlight the differences in their inhibitory

activities across different assay formats.

Table 1: Biochemical Assay Potency

Compound Assay Type Target IC50 (nM) Reference

RIP2 Kinase

Inhibitor 1

(GSK583)

Fluorescence

Polarization
Human RIPK2 5 [1]

ADP-Glo Human RIPK2 5 [2]

WEHI-345 Kinase Assay Human RIPK2 130 [3][4]

Ponatinib ADP-Glo Human RIPK2 6.7 [5]

Table 2: Cellular Assay Potency
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Compound Cell Line Stimulation Readout IC50 (nM) Reference

RIP2 Kinase

Inhibitor 1

(GSK583)

Human

Monocytes
MDP

TNF-α

Production
8 [6]

Human

Whole Blood
MDP

TNF-α

Production
237 [1]

HEK293/NO

D2
L18-MDP

CXCL8

Production
~10-100 [7]

WEHI-345
BMDMs/THP-

1
MDP

TNF-α/IL-6

Transcription
~500 [3]

Ponatinib THP-1 L18-MDP
RIPK2

Ubiquitination
~5-10 [8]

RAW264.7 MDP
Cytokine

mRNA
~1-10 [6]

Table 3: Kinase Selectivity Profile

Compound
Kinase
Panel Size

Concentrati
on (µM)

Inhibition
>50%

Key Off-
Targets

Reference

RIP2 Kinase

Inhibitor 1

(GSK583)

300 1 ~1%
BRK, Aurora

A
[2][9]

WEHI-345 92 1 ~4%

KIT, RET,

PDGFRβ,

SRC

[6]

Ponatinib Broad Varies High

Promiscuous

(pan-kinase

inhibitor)

[5]
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To ensure the on-target activity of a kinase inhibitor and rule out off-target effects, a series of

orthogonal assays are employed. These assays utilize different technologies to measure the

inhibitor's effect on the target enzyme and its downstream signaling pathway.
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Figure 2: Workflow for the orthogonal validation of a kinase inhibitor.

Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.

Materials:

Recombinant human RIPK2 enzyme

RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

[10]

Substrate (e.g., a generic kinase substrate like myelin basic protein)

ATP

Test inhibitors (e.g., RIP2 Kinase Inhibitor 1)
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ADP-Glo™ Kinase Assay Kit (Promega)

384-well white assay plates

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).[10]

Add 2 µL of RIPK2 enzyme solution.

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[10]

Incubate the plate at room temperature for 60 minutes.[10]

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the luminescence signal against the inhibitor

concentration.

Cellular Assay: MDP-Stimulated Cytokine Production
This assay measures the ability of an inhibitor to block the downstream signaling of RIPK2 in a

cellular context by quantifying the production of pro-inflammatory cytokines.

Materials:

Human monocytic cell line (e.g., THP-1) or primary human monocytes
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Muramyl dipeptide (MDP) or L18-MDP as a NOD2 agonist

Test inhibitors

ELISA kit for TNF-α or IL-8

96-well cell culture plates

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or

stabilize overnight.

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

Stimulate the cells with a predetermined optimal concentration of MDP (e.g., 200 ng/mL of

L18-MDP).[11]

Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production.

Collect the cell culture supernatant.

Quantify the concentration of TNF-α or IL-8 in the supernatant using an ELISA kit

according to the manufacturer's instructions.

Determine the IC50 values by plotting the cytokine concentration against the inhibitor

concentration.

Selectivity Assay: Kinome Profiling
To assess the selectivity of an inhibitor, it is screened against a large panel of other kinases.

This is crucial to identify potential off-target effects.

Methodology:

Kinome scanning services (e.g., Eurofins DiscoverX, Reaction Biology) are typically used

for broad kinase profiling.
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The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of

kinases.

The percentage of inhibition for each kinase is determined.

Follow-up dose-response assays are performed for any kinases that show significant

inhibition to determine the IC50 values.

The results are often visualized using a dendrogram of the human kinome to provide a

clear overview of the inhibitor's selectivity.

Conclusion
The orthogonal validation of RIP2 Kinase Inhibitor 1 (GSK583) demonstrates its high potency

and selectivity for RIPK2. Biochemical assays confirm its direct inhibitory effect on the enzyme,

while cellular assays validate its ability to block downstream signaling pathways. Furthermore,

broad kinase profiling reveals a favorable selectivity profile with minimal off-target effects. In

comparison to other inhibitors such as WEHI-345 and the less selective Ponatinib, GSK583

presents a robust profile as a specific tool for studying RIPK2 biology and as a promising lead

for therapeutic development. This guide provides the necessary framework and methodologies

for researchers to independently assess and compare the activity of RIP2 kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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